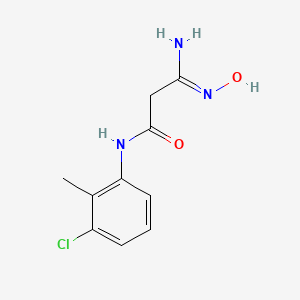![molecular formula C10H14Cl2FNO B4648969 1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4648969.png)
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride
説明
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that regulates salt and water transport in the body. CFTRinh-172 has been shown to have a variety of applications in both basic and clinical research, and has the potential to be used as a therapeutic agent for cystic fibrosis and other diseases.
作用機序
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride works by binding to the CFTR chloride channel and blocking its function. It binds to a specific site on the channel and prevents chloride ions from passing through, which disrupts the transport of salt and water in the body. This leads to a buildup of mucus in the lungs and other organs, which is a characteristic feature of cystic fibrosis.
Biochemical and physiological effects:
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride has a variety of biochemical and physiological effects, depending on the specific application. In general, it has been shown to inhibit the function of the CFTR chloride channel, which leads to a decrease in salt and water transport in the body. This can have a variety of effects on different organs and systems, including the lungs, pancreas, and digestive system.
実験室実験の利点と制限
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, which makes it a useful tool for studying the function of the channel. It is also relatively easy to synthesize and can be obtained from commercial sources. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective in all cell types or in all disease models.
将来の方向性
There are several future directions for research on 1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride. One area of focus is the development of new therapies for cystic fibrosis and other diseases that target the CFTR chloride channel. 1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride has shown promise as a therapeutic agent, and there is ongoing research to develop more effective and targeted inhibitors of the channel. Another area of focus is the study of the effects of CFTR mutations on channel function, and the development of personalized therapies for patients with specific mutations. Finally, there is ongoing research to understand the role of CFTR in other diseases, such as diarrhea and polycystic kidney disease, and to develop new therapies for these conditions.
科学的研究の応用
1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride has been widely used in scientific research to study the function of the CFTR chloride channel and its role in disease. It has been shown to be a potent and selective inhibitor of CFTR, and has been used to investigate the role of CFTR in diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. 1-[(2-chloro-6-fluorobenzyl)amino]propan-2-ol hydrochloride has also been used to study the effects of CFTR mutations on channel function, and to develop new therapies for cystic fibrosis and other diseases.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO.ClH/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12;/h2-4,7,13-14H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLJQDFSOYBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC=C1Cl)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)
![(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4648887.png)


![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4648910.png)

![4-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4648926.png)
![ethyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B4648929.png)

![4-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)thiomorpholine](/img/structure/B4648947.png)
![4-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]thio}-1H-diaziren-1-yl)-2-pyrimidinamine](/img/structure/B4648958.png)
![3-(2-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4648963.png)
![2-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4648968.png)
